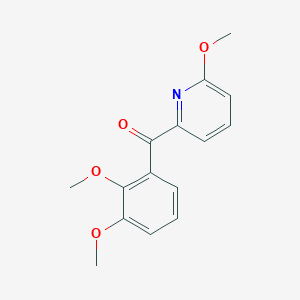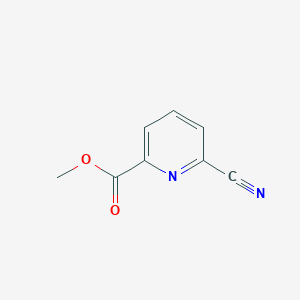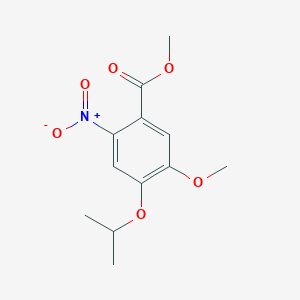![molecular formula C12H17Cl2NO B1452920 [4-(2-Chlorophenyl)oxan-4-yl]methanamine hydrochloride CAS No. 1258650-13-3](/img/structure/B1452920.png)
[4-(2-Chlorophenyl)oxan-4-yl]methanamine hydrochloride
Vue d'ensemble
Description
“[4-(2-Chlorophenyl)oxan-4-yl]methanamine hydrochloride” is a chemical compound with the CAS Number 1258650-13-3. It has a molecular formula of C12H17Cl2NO and a molecular weight of 262.18 .
Molecular Structure Analysis
The molecular structure of “[4-(2-Chlorophenyl)oxan-4-yl]methanamine hydrochloride” consists of a chlorophenyl group attached to an oxan ring, which is further connected to a methanamine group . The exact spatial arrangement of these groups can be determined through techniques like X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
“[4-(2-Chlorophenyl)oxan-4-yl]methanamine hydrochloride” has a molecular weight of 262.18 . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current resources. These properties can be determined through experimental measurements.Applications De Recherche Scientifique
Environmental Impact and Toxicology
Studies have focused on the environmental impact and toxicology of chlorophenols, a category related to “[4-(2-Chlorophenyl)oxan-4-yl]methanamine hydrochloride”. Chlorophenols, like 2-chlorophenol, are known for their moderate toxic effects on mammalian and aquatic life. They exhibit varying degrees of persistence and bioaccumulation based on environmental conditions. The significance of these chlorophenols lies in their strong organoleptic effect (Krijgsheld & Gen, 1986). Moreover, the analysis of studies on 2,4-dichlorophenoxyacetic acid (2,4-D) herbicides reveals their widespread use and the rapid advancement in understanding their toxicology and mutagenicity, providing insights into their impact on the environment and potential health risks (Zuanazzi et al., 2020).
Degradation and Dechlorination
Research has also been conducted on the degradation of chlorinated phenols through methods such as the use of zero valent iron and iron-based bimetallic systems. These systems are effective in dechlorinating chlorophenols and are considered an alternative to traditional methods, which have limitations due to surface passivation over time. The efficiency of these systems depends on various factors including the type of metals used and the characteristics of the target chlorophenol (Gunawardana et al., 2011).
Carcinogenicity and Molecular Interactions
Further studies highlight the complexity of the interactions between chlorophenols and biological systems. For instance, the carcinogenic outcomes and potential mechanisms of exposure to certain chlorophenoxy compounds have been thoroughly reviewed. While there is evidence suggesting an association between exposure to these compounds and certain types of cancer, the overall evidence does not support a genotoxic mode of action. The studies call for more focused research on molecular biology, particularly gene expression, and the impact of genetic polymorphisms in relation to chlorophenoxy compounds (Stackelberg, 2013).
Safety and Hazards
Propriétés
IUPAC Name |
[4-(2-chlorophenyl)oxan-4-yl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO.ClH/c13-11-4-2-1-3-10(11)12(9-14)5-7-15-8-6-12;/h1-4H,5-9,14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOMNMFQNVRSXBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CN)C2=CC=CC=C2Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(2-Chlorophenyl)oxan-4-yl]methanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![N-[(1-ethyl-1H-indol-3-yl)methyl]propan-2-amine](/img/structure/B1452852.png)




![[(3-Fluorophenyl)methyl]urea](/img/structure/B1452857.png)
![1-(2-fluoro-4-methylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B1452858.png)
![5-[(Methylamino)methyl]-N-phenylpyrimidin-2-amine](/img/structure/B1452860.png)